molecular formula C15H18N2O2 B8340925 6-nitro-9-propyl-2,3,4,9-tetrahydro-1H-carbazole

6-nitro-9-propyl-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B8340925
M. Wt: 258.32 g/mol
InChI Key: JFXOFZKSSWNZQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-nitro-9-propyl-2,3,4,9-tetrahydro-1H-carbazole is a useful research compound. Its molecular formula is C15H18N2O2 and its molecular weight is 258.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

6-nitro-9-propyl-1,2,3,4-tetrahydrocarbazole

InChI

InChI=1S/C15H18N2O2/c1-2-9-16-14-6-4-3-5-12(14)13-10-11(17(18)19)7-8-15(13)16/h7-8,10H,2-6,9H2,1H3

InChI Key

JFXOFZKSSWNZQI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(CCCC2)C3=C1C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole (250 mg, 1.16 mmol) and potassium carbonate (479 mg, 3.47 mmol) in DMF (8 mL) was added 1-bromopropane (0.263 mL, 2.89 mmol), and the mixture was stirred at 70° C. for 14 hr. The reaction mixture was cooled, and to the reaction solution was added water, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated brine, and dried, and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (solvent gradient; 5 to 55% ethyl acetate/hexane) to give 6-nitro-9-propyl-2,3,4,9-tetrahydro-1H-carbazole (279 mg, 1.081 mmol, 93%) as a yellow powder.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
479 mg
Type
reactant
Reaction Step One
Quantity
0.263 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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